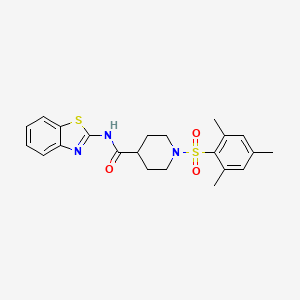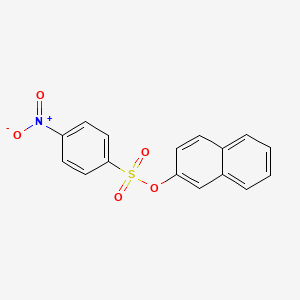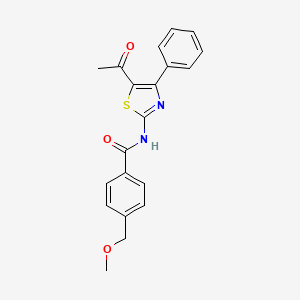![molecular formula C17H18ClN3O4S B7537471 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide, also known as CPI-1189, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of sulfonylureas and has been shown to have promising effects on various biological processes.
Wirkmechanismus
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is believed to exert its neuroprotective effects by modulating the activity of various signaling pathways in the brain. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in the regulation of neuronal survival and growth. Additionally, 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cellular processes such as proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is its potential therapeutic applications in the treatment of neurodegenerative disorders. Additionally, it has been shown to have a favorable safety profile in animal studies. However, one limitation of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide is its relatively low potency compared to other compounds in its class.
Zukünftige Richtungen
There are several potential future directions for research on 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully elucidate the mechanisms underlying its neuroprotective effects. Finally, there is potential for the development of more potent analogs of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide with improved therapeutic efficacy.
Synthesemethoden
The synthesis of 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide involves several steps, including the reaction of 3-chlorobenzenesulfonyl chloride with N-methyl-3-aminobenzamide to form 3-[3-(N-methyl-3-aminobenzamido)phenyl]sulfonyl chloride. This intermediate is then reacted with 3-aminopropionic acid to form 3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-19-17(23)12-4-2-6-14(10-12)21-16(22)8-9-20-26(24,25)15-7-3-5-13(18)11-15/h2-7,10-11,20H,8-9H2,1H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKIHFUWYJSNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)

![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)

![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)


![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)


![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)